molecular formula C28H21BrN2O4S B2675400 N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 476633-57-5

N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2675400
CAS No.: 476633-57-5
M. Wt: 561.45
InChI Key: PMJVBXJOCUQOKK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoyl Group: Starting with a brominated benzene derivative, a Friedel-Crafts acylation can introduce the benzoyl group.

    Indole Attachment: The indole moiety can be introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate products to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or benzoyl groups.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromine atom on the benzene ring makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. The sulfonyl and benzoyl groups could play a role in binding to active sites, while the indole moiety might interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)-4-(indolin-1-ylsulfonyl)benzamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide: Chlorine instead of bromine, which might affect its chemical properties.

    N-(2-benzoyl-4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Pyrrolidine instead of indole, changing its interaction with biological targets.

Uniqueness

The presence of the bromine atom and the indole moiety in N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide makes it unique compared to similar compounds. These features could influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN2O4S/c29-22-12-15-25(24(18-22)27(32)20-7-2-1-3-8-20)30-28(33)21-10-13-23(14-11-21)36(34,35)31-17-16-19-6-4-5-9-26(19)31/h1-15,18H,16-17H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJVBXJOCUQOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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